Ethyl hydrazinoacetate hydrochloride is a chemical compound with the molecular formula C₄H₁₁ClN₂O₂ and a molecular weight of 154.60 g/mol. It is recognized for its structural features, which include an ethyl group, a hydrazine moiety, and an acetate functional group. This compound is often utilized in various chemical syntheses and research applications due to its reactivity and ability to form coordination complexes.
The synthesis of ethyl hydrazinoacetate hydrochloride typically involves the reaction of ethyl chloroacetate with hydrazine hydrate. The general synthetic route can be outlined as follows:
This method allows for the efficient production of ethyl hydrazinoacetate hydrochloride in a laboratory setting .
Ethyl hydrazinoacetate hydrochloride finds applications primarily in chemical research and synthesis. Its utility includes:
Interaction studies involving ethyl hydrazinoacetate hydrochloride focus on its behavior in coordination chemistry and its interactions with various metal ions. These studies are crucial for understanding how this compound can be utilized to form stable complexes that may have applications in catalysis or materials science. Research indicates that its interactions with metal ions can lead to significant changes in electronic properties, which are beneficial for developing novel materials .
Ethyl hydrazinoacetate hydrochloride shares structural similarities with several other compounds that contain hydrazine or acetate functionalities. Here are some comparable compounds:
Compound Name | Molecular Formula | Notable Features |
---|---|---|
Hydrazine | N₂H₄ | Simple dihydrogen derivative, used as a reducing agent. |
Acetic acid | C₂H₄O₂ | A common carboxylic acid used widely in organic chemistry. |
Ethyl carbamate | C₃H₇NO₂ | Contains an ethyl group and is used as a precursor for various pharmaceuticals. |
Phenylhydrazine | C₆H₈N₂ | Known for its role in organic synthesis and as a reagent for carbonyl compounds. |
Uniqueness: Ethyl hydrazinoacetate hydrochloride is unique due to its combination of both ethyl and hydrazine functionalities along with an acetate group, enabling it to act as a versatile reagent for synthesizing metal complexes that may not be achievable with simpler compounds.
The synthesis of ethyl hydrazinoacetate hydrochloride traces its origins to classical nucleophilic substitution reactions. Early methods involved the reaction of chloroacetic acid with hydrazine hydrate under alkaline conditions, followed by esterification with ethanol. Key steps in these traditional protocols include:
These methods, while foundational, faced challenges such as low yields, harsh reaction conditions, and reliance on volatile solvents. For example, early protocols required prolonged heating (up to 75°C) and multiple purification steps, limiting scalability.
Recent advancements have focused on catalytic systems to enhance reaction efficiency and selectivity. Notable innovations include:
Simple zinc salts (e.g., ZnCl₂, ZnO) have been employed in esterification reactions, enabling solvent-free processes with high recycling potential. These catalysts facilitate the removal of water via azeotrope formation, improving reaction kinetics. For instance, ZnCO₃ and Zn(OAc)₂ exhibit superior activity due to their Brønsted basicity, allowing full catalyst recovery as zinc carboxylates.
Acidic ionic liquids like [Et₃NH][HSO₄] have been utilized in solvent-free protocols for related hydrazine derivatives. These systems offer enhanced thermal stability and recyclability, reducing waste and energy consumption. While not directly applied to ethyl hydrazinoacetate hydrochloride synthesis, analogous systems demonstrate potential for future adaptation.
Green chemistry principles have revolutionized ethyl hydrazinoacetate hydrochloride synthesis, emphasizing solvent-free conditions and bio-based catalysts:
A study employed water extract of orange fruit peel ash (WEOFPA) as a catalyst for hydrazine-mediated condensations. This approach eliminates solvent usage, achieving yields comparable to traditional methods while minimizing environmental impact.
A metal-free, flow-based method for triazole derivatives highlights scalable and atom-economical alternatives. Although not directly applied to ethyl hydrazinoacetate hydrochloride, such platforms could streamline its production by avoiding hazardous intermediates and enabling precise temperature control.
Reaction parameters such as temperature, solvent volume, and hydrazine equivalents critically influence yield and impurity profiles. Table 1 summarizes key findings from parameter optimization studies:
Key Insights:
EH-HCl acts as a tridentate ligand, coordinating through its hydrazine nitrogen, ester carbonyl oxygen, and a third donor site formed via condensation reactions. For instance, Schiff base adducts generated from EH-HCl and aldehydes (e.g., 2-acetylpyridine) create N,N,O-donor systems capable of stabilizing octahedral (Co(III)) and square-planar (Pd(II)) geometries [3]. These ligands form five- or six-membered chelate rings, enhancing thermodynamic stability through the chelate effect [3].
Table 1: Common Coordination Modes of EH-HCl-Derived Ligands
Metal Center | Donor Atoms | Geometry | Chelate Ring Size |
---|---|---|---|
Co(III) | N, N, O | Octahedral | 5, 6 |
Pd(II) | N, N, O | Square-Planar | 5 |
Cu(II) | N, O, O | Distorted Octahedral | 6 |
The ligand’s flexibility allows axial and equatorial binding, as observed in binuclear Zn(II) complexes where EH-HCl bridges two metal centers via carboxylate oxygens [3].
Cu(II) Complexes: EH-HCl-derived ligands stabilize Cu(II) in distorted octahedral geometries, with Jahn-Teller distortions evident in elongated axial bonds. Magnetic moment measurements (~1.73 BM) confirm d⁹ electronic configurations, while electronic spectra show d-d transitions at 600–800 nm [2].
Pd(II) and Pt(II) Complexes: Square-planar complexes exhibit strong field stabilization, with Pd(II) species showing higher catalytic activity in cross-coupling reactions compared to Pt(II) analogues. X-ray diffraction studies reveal Pd–N bond lengths of 1.98–2.02 Å, shorter than Pt–N bonds (2.05–2.10 Å), reflecting differences in metal electronegativity [3].
Table 2: Structural Parameters of EH-HCl Metal Complexes
Metal | Geometry | M–N Bond Length (Å) | M–O Bond Length (Å) |
---|---|---|---|
Cu(II) | Octahedral | 2.10–2.15 | 1.95–2.00 |
Pd(II) | Square-Planar | 1.98–2.02 | – |
Co(III) | Octahedral | 1.89–1.93 | 1.87–1.90 |
EH-HCl forms N-heteroaromatic Schiff bases upon reaction with pyridine carboxaldehydes. Key spectroscopic features include:
Co(III) complexes demonstrate superior thermal and oxidative stability compared to Zn(II) derivatives. Thermogravimetric analysis (TGA) shows Co(III) species decompose above 300°C, while Zn(II) analogues degrade at 220–250°C due to weaker ligand field stabilization [3]. Electrochemical studies reveal Co(III)/Co(II) redox couples at +0.75 V (vs. Ag/AgCl), whereas Zn(II) complexes lack accessible redox states under ambient conditions [3].
Table 3: Stability Metrics for Co(III) and Zn(II) Complexes
Parameter | Co(III) Complexes | Zn(II) Complexes |
---|---|---|
Decomposition Temp | >300°C | 220–250°C |
Redox Potential | +0.75 V | N/A |
Solubility in H₂O | Low | Moderate |
The larger crystal field splitting energy (CFSE) of Co(III) (Δ₀ ≈ 23,000 cm⁻¹) versus Zn(II) (Δ₀ ≈ 0) explains these differences, as CFSE stabilizes the d⁶ electronic configuration of Co(III) [3].
Irritant